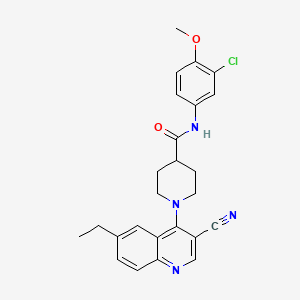

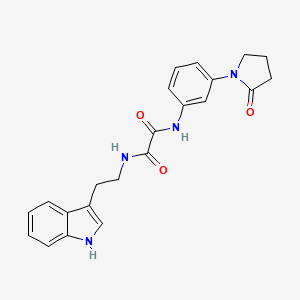

![molecular formula C11H10ClN3O3S B2545698 2-[(4-chloro-2-nitrophenyl)sulfanyl]-N-(1-cyanoethyl)acetamide CAS No. 1797801-81-0](/img/structure/B2545698.png)

2-[(4-chloro-2-nitrophenyl)sulfanyl]-N-(1-cyanoethyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-[(4-chloro-2-nitrophenyl)sulfanyl]-N-(1-cyanoethyl)acetamide, also known as CN-Clomiphene, is a synthetic compound that belongs to the class of selective estrogen receptor modulators (SERMs). It is widely used in scientific research to study the mechanisms of estrogen signaling and to investigate the potential therapeutic applications of SERMs.

Mechanism of Action

2-[(4-chloro-2-nitrophenyl)sulfanyl]-N-(1-cyanoethyl)acetamidee acts as a partial agonist or antagonist of estrogen receptors, depending on the tissue and context. It binds to the estrogen receptor and induces a conformational change that alters the receptor's ability to interact with coactivators or corepressors, thereby modulating the transcriptional activity of target genes.

Biochemical and Physiological Effects:

2-[(4-chloro-2-nitrophenyl)sulfanyl]-N-(1-cyanoethyl)acetamidee has been shown to have a wide range of biochemical and physiological effects, including modulation of gene expression, cell proliferation, apoptosis, and differentiation. It has also been shown to affect lipid metabolism, bone density, and cardiovascular function.

Advantages and Limitations for Lab Experiments

2-[(4-chloro-2-nitrophenyl)sulfanyl]-N-(1-cyanoethyl)acetamidee offers several advantages for lab experiments, including its high potency and selectivity for estrogen receptors, its ability to cross the blood-brain barrier, and its relatively low toxicity. However, it also has some limitations, such as its potential to induce off-target effects and its limited solubility in aqueous solutions.

Future Directions

There are several future directions for research on 2-[(4-chloro-2-nitrophenyl)sulfanyl]-N-(1-cyanoethyl)acetamidee and other SERMs. These include investigating the potential therapeutic applications of SERMs in various diseases, such as breast cancer, osteoporosis, and cardiovascular disease. Other areas of research include identifying new targets for SERMs, developing more potent and selective compounds, and exploring the mechanisms of action of SERMs in different tissues and contexts.

Synthesis Methods

2-[(4-chloro-2-nitrophenyl)sulfanyl]-N-(1-cyanoethyl)acetamidee is synthesized by reacting 4-chloro-2-nitrophenylthiol with N-(1-cyanoethyl)acetamide in the presence of a base such as sodium hydride or potassium carbonate. The reaction proceeds through nucleophilic substitution of the thiol group with the cyanoethyl group, followed by cyclization to form the thiazole ring.

Scientific Research Applications

2-[(4-chloro-2-nitrophenyl)sulfanyl]-N-(1-cyanoethyl)acetamidee has been extensively used in scientific research to study the mechanisms of estrogen signaling and to investigate the potential therapeutic applications of SERMs. It has been shown to selectively bind to and modulate the activity of estrogen receptors, leading to a wide range of biological effects.

properties

IUPAC Name |

2-(4-chloro-2-nitrophenyl)sulfanyl-N-(1-cyanoethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClN3O3S/c1-7(5-13)14-11(16)6-19-10-3-2-8(12)4-9(10)15(17)18/h2-4,7H,6H2,1H3,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOQFECLKANGERN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C#N)NC(=O)CSC1=C(C=C(C=C1)Cl)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(4-chloro-2-nitrophenyl)sulfanyl]-N-(1-cyanoethyl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-(3,5-Dimethylphenyl)-1-methyl-3-pentyl-1,3,5-trihydroimidazolidino[1,2-h]pur ine-2,4-dione](/img/no-structure.png)

![Methyl (E)-4-[[1-(4-methoxyphenyl)sulfonylazetidin-3-yl]amino]-4-oxobut-2-enoate](/img/structure/B2545624.png)

![N-(2-chlorophenyl)-6-(methylthio)benzo[d]thiazol-2-amine](/img/structure/B2545625.png)

![5-[2-(4-chlorophenyl)-2-oxoethoxy]-2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)pyran-4-one](/img/structure/B2545626.png)

![tert-butyl N-[(1S,2S)-2-hydroxycyclobutyl]carbamate](/img/structure/B2545628.png)

![N-(5-chloro-2-methylphenyl)-2-[2-(4-ethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide](/img/structure/B2545633.png)

![4-chloro-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)butanamide](/img/structure/B2545637.png)